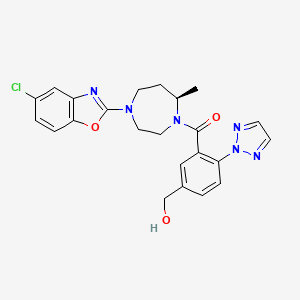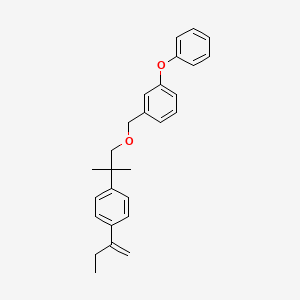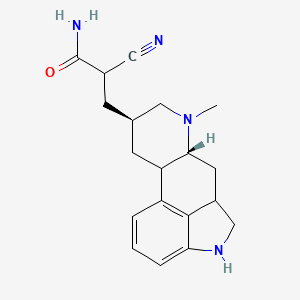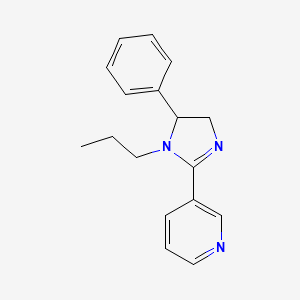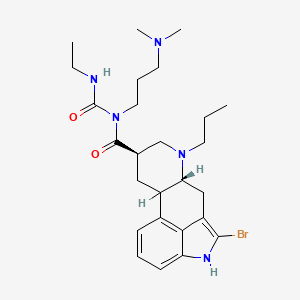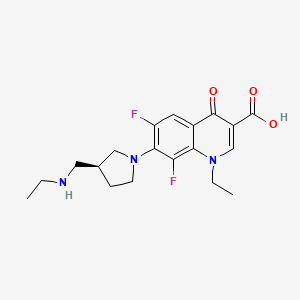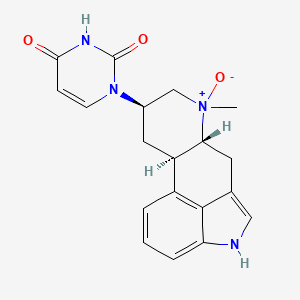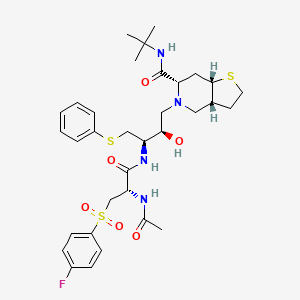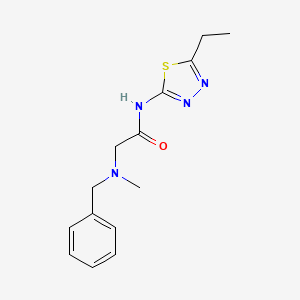
Pyridoxine tris-hexyldecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridoxine tris-hexyldecanoate is a derivative of vitamin B6, specifically designed to enhance the stability and bioavailability of pyridoxine. This compound is known for its skin conditioning properties and is widely used in the cosmetic industry for its ability to improve skin hydration and overall health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine tris-hexyldecanoate involves the esterification of pyridoxine with hexyldecanoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Pyridoxine tris-hexyldecanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups back to their corresponding alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pyridoxine tris-hexyldecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for other compounds.
Biology: Studied for its role in cellular metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in skin-related conditions.
Industry: Widely used in the cosmetic industry for its skin conditioning properties and in the formulation of skincare products
Mechanism of Action
The mechanism of action of pyridoxine tris-hexyldecanoate involves its ability to enhance the stability and bioavailability of pyridoxine. It stimulates the production of filaggrin and loricrin, which are essential for maintaining the skin barrier function. This compound also increases the synthesis of natural moisturizing factors, improving skin hydration and overall health .
Comparison with Similar Compounds
Pyridoxine: The parent compound, known for its role in various metabolic processes.
Pyridoxal: Another derivative of vitamin B6, involved in amino acid metabolism.
Pyridoxamine: Also a vitamin B6 derivative, with similar biological functions
Uniqueness: Pyridoxine tris-hexyldecanoate is unique due to its enhanced stability and bioavailability compared to other vitamin B6 derivatives. Its lipophilic nature allows for better skin penetration and longer-lasting effects, making it particularly valuable in cosmetic formulations .
Properties
| 564478-51-9 | |
Molecular Formula |
C56H101NO6 |
Molecular Weight |
884.4 g/mol |
IUPAC Name |
[5-(2-hexyldecanoyloxy)-4-(2-hexyldecanoyloxymethyl)-6-methylpyridin-3-yl]methyl 2-hexyldecanoate |
InChI |
InChI=1S/C56H101NO6/c1-8-14-20-26-29-35-40-48(38-32-23-17-11-4)54(58)61-45-51-44-57-47(7)53(63-56(60)50(42-34-25-19-13-6)43-37-31-28-22-16-10-3)52(51)46-62-55(59)49(39-33-24-18-12-5)41-36-30-27-21-15-9-2/h44,48-50H,8-43,45-46H2,1-7H3 |
InChI Key |
GQJPGCPNWFZCPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCC1=CN=C(C(=C1COC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


